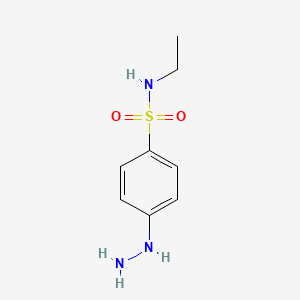![molecular formula C13H17N3O4S B13868088 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, an oxane ring, and a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with a sulfonamide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, while the cyano group can interact with nucleophilic centers in biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide or cyano groups, such as:
Uniqueness
The presence of both a cyano group and a sulfonamide group on the pyridine ring allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C13H17N3O4S |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
5-cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c14-8-11-7-12(21(15,17)18)9-16-13(11)20-6-3-10-1-4-19-5-2-10/h7,9-10H,1-6H2,(H2,15,17,18) |
Clé InChI |
UAUVSHXFZLHMRG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CCOC2=C(C=C(C=N2)S(=O)(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

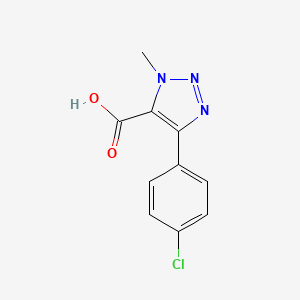
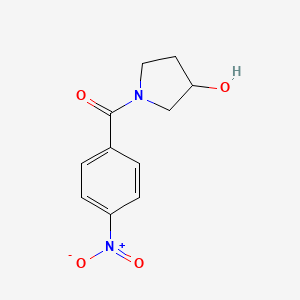
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
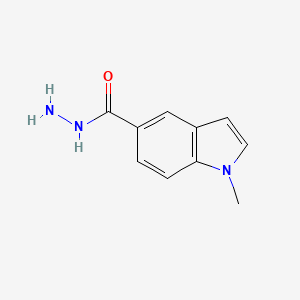
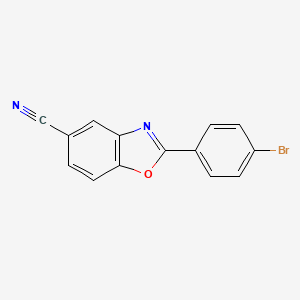
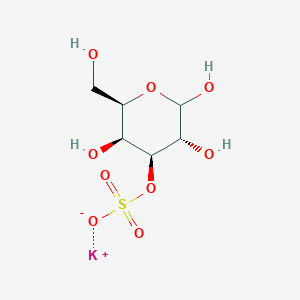

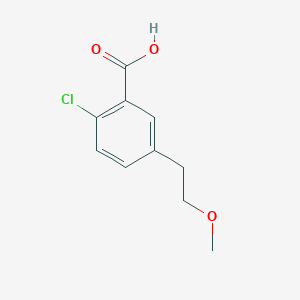

![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
